Dihydrodaidzein

Catalog No.
S595378
CAS No.
17238-05-0
M.F
C15H12O4
M. Wt
256.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrodaidzein

CAS Number

17238-05-0

Product Name

Dihydrodaidzein

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

InChI

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2

InChI Key

JHYXBPPMXZIHKG-UHFFFAOYSA-N

SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O

Synonyms

2,3-Dihydro-7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one; 4',7-Dihydroxyisoflavanone; (+/-)-Dihydrodaidzein

Canonical SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O

Antioxidant Properties:

Studies suggest dihydrodaidzein possesses significant antioxidant capabilities, potentially protecting cells from damage caused by free radicals. Research indicates it can scavenge free radicals, reduce oxidative stress, and enhance the body's natural antioxidant defense system . These properties are being explored in the context of age-related diseases and other conditions associated with oxidative stress.

Anti-inflammatory Effects:

Dihydrodaidzein is also being investigated for its potential anti-inflammatory properties. Studies have shown it can inhibit the production of inflammatory mediators, such as cytokines and inflammatory enzymes, which contribute to various inflammatory conditions . Further research is necessary to determine its potential therapeutic application in inflammatory diseases like arthritis and inflammatory bowel disease.

Potential Anticancer Effects:

Bone Health:

Dihydrodaidzein's potential role in promoting bone health is another area of ongoing research. Studies suggest it may stimulate bone formation and inhibit bone resorption, potentially benefiting individuals with osteoporosis or other bone-related conditions . However, further investigation is needed to confirm these findings and translate them into clinical applications.

Other Potential Applications:

Dihydrodaidzein is also being explored for its potential benefits in various other areas, including:

  • Neurological health: Studies suggest it may have neuroprotective effects and improve cognitive function.
  • Cardiovascular health: Research suggests it may improve blood vessel function and reduce the risk of cardiovascular diseases.
  • Metabolic health: Studies suggest it may improve insulin sensitivity and regulate blood sugar levels .

Dihydrodaidzein is a hydroxyisoflavanone, classified as an isoflavanone due to its unique structural features, including two hydroxy substituents located at positions 4' and 7. Its molecular formula is C15H12O4C_{15}H_{12}O_{4} and it plays a significant role as a metabolite in various biological processes. Dihydrodaidzein is primarily derived from daidzein, another isoflavonoid, through reduction reactions .

Dihydrodaidzein undergoes several chemical transformations, particularly in biological systems. Notably, it can be converted into equol through enzymatic processes involving specific bacteria. The biotransformation of dihydrodaidzein to equol requires anaerobic conditions and involves the action of enzymes that facilitate the reduction of the compound .

Additionally, dihydrodaidzein can participate in various reactions such as:

  • Reduction: Can be reduced to tetrahydrodaidzein.
  • Hydroxylation: Can undergo further hydroxylation to produce more complex metabolites .

Dihydrodaidzein exhibits several biological activities that contribute to its significance in health and medicine. It has been studied for its potential antioxidant properties, which may help combat oxidative stress. Furthermore, it has shown promise in modulating estrogenic activity, making it relevant in research related to hormone-related conditions .

In vitro studies have indicated that dihydrodaidzein can influence cell proliferation and apoptosis in certain cancer cell lines, suggesting potential anticancer properties .

Dihydrodaidzein can be synthesized through various methods:

  • Chemical Reduction of Daidzein: This is the most common method, where daidzein is reduced using catalysts such as palladium on carbon under specific conditions (e.g., methanol solvent at elevated temperatures) to yield dihydrodaidzein .
  • Biotransformation: Certain bacteria, such as strain Julong 732, can convert daidzein into dihydrodaidzein through enzymatic processes. This method often results in higher selectivity and purity .
  • Enzymatic Synthesis: Utilizing specific enzymes like dihydrodaidzein reductase can facilitate the conversion of precursors into dihydrodaidzein under mild conditions .

Dihydrodaidzein has several applications across different fields:

  • Nutraceuticals: Due to its potential health benefits, it is explored as a dietary supplement for hormone regulation and antioxidant support.
  • Pharmaceuticals: Its bioactive properties make it a candidate for developing drugs targeting hormone-dependent diseases like breast cancer.
  • Cosmetics: Its antioxidant properties are also being investigated for use in skincare products to combat aging and skin damage .

Research on dihydrodaidzein's interactions with other compounds has revealed its ability to modulate various biological pathways. For example:

  • It interacts with estrogen receptors, potentially influencing estrogenic activity.
  • Studies have shown that the metabolite equol produced from dihydrodaidzein exhibits stronger binding affinity to estrogen receptors compared to dihydrodaidzein itself .
  • The compound's interaction with gut microbiota also plays a crucial role in its metabolism and bioavailability.

Several compounds share structural similarities with dihydrodaidzein, including:

CompoundStructure FeaturesUnique Characteristics
DaidzeinHydroxyisoflavanone with one less hydrogenPrecursor to dihydrodaidzein
EquolHydroxylated derivative of daidzeinExhibits stronger estrogenic activity
GenisteinHydroxyisoflavone with different hydroxyl positionsKnown for its potent anti-cancer effects
TetrahydrodaidzeinFully saturated form of daidzeinLess active than dihydrodaidzein

Dihydrodaidzein's uniqueness lies in its specific hydroxylation pattern and its role as a precursor to equol, which has distinct biological activities not shared by all similar compounds .

Microbial Biotransformation Precursors

Daidzein Hydrogenation Mechanisms

Dihydrodaidzein production through microbial biotransformation represents a critical metabolic pathway involving the hydrogenation of daidzein, the principal isoflavone constituent found in soybeans and other leguminous plants [4]. The hydrogenation process involves the reduction of the carbon-carbon double bond between positions C-2 and C-3 of the daidzein molecule, resulting in the formation of dihydrodaidzein as an intermediate metabolite in the broader isoflavone transformation pathway [27].

The mechanistic basis of daidzein hydrogenation involves stereospecific reduction catalyzed by specialized bacterial enzymes belonging to the NADH:flavin oxidoreductase family [16]. These enzymes contain essential cofactors including flavin mononucleotide, flavin adenine dinucleotide, and iron-sulfur clusters that facilitate the electron transfer processes necessary for the reduction reaction [27]. The daidzein reductase enzyme from Eggerthella species YY7918 demonstrates remarkable substrate specificity, exhibiting Michaelis-Menten kinetic parameters of 11.9 micromolar for daidzein and a catalytic turnover number of 6.7 per second [27].

The hydrogenation mechanism proceeds through a radical intermediate formation, where an iron-containing enzyme utilizes NADPH and oxygen cofactors to oxidize the substrate to a radical intermediate, followed by a 1,2 aryl migration and subsequent dehydration to yield the final dihydrodaidzein product [11]. The stereochemical outcome of this reduction reaction consistently produces (R)-dihydrodaidzein as the primary enantiomeric form, with studies demonstrating that bacterial daidzein reductases exhibit strict enantioselectivity for this configuration [39] [27].

Bacterial StrainSourceSubstrate TransformationOptimal pHMaximum Substrate Concentration
Niu-O16 (bovine rumen)Bovine rumen contentsDaidzein → Dihydrodaidzein6.0-7.0800 μM daidzein
Lactococcus species strain 20-92Human intestinal microbiotaDaidzein → Dihydrodaidzein → EquolNot specifiedNot specified
Clostridium species strain HGH6Human fecesDaidzein → DihydrodaidzeinNot specifiedNot specified
Clostridium-like strain TM-40Human fecesDaidzein → DihydrodaidzeinNot specifiedNot specified
Eggerthella species strain Julong 732Human fecesDihydrodaidzein → EquolNot specifiedNot specified

Gut Microbiota-Mediated Production Pathways

The gut microbiota plays a pivotal role in dihydrodaidzein biosynthesis through specialized bacterial strains capable of metabolizing dietary isoflavones [2]. Human intestinal bacteria belonging to the Coriobacteriaceae family, including Eggerthella, Slackia, and Adlercreutzia species, represent the primary microbial communities responsible for dihydrodaidzein production [36]. These anaerobic bacteria possess unique metabolic capabilities that enable the transformation of ingested daidzein into bioactive metabolites through sequential enzymatic reactions [12].

The bovine rumen bacterium Niu-O16 demonstrates exceptional efficiency in dihydrodaidzein production, completely reducing up to 800 micromolar concentrations of daidzein under optimal conditions of pH 6.0 to 7.0 within three days of anaerobic incubation [1]. This bacterial strain exhibits significantly faster reduction activity compared to previously characterized human intestinal bacteria such as Clostridium species HGH6, highlighting the diversity in metabolic capabilities across different microbial ecosystems [1].

Gut microbiota-mediated production pathways involve complex interactions between multiple bacterial species that can either independently produce dihydrodaidzein or work synergistically to enhance overall production efficiency [37]. Mixed culture systems combining Lactobacillus species Niu-O16 and Eggerthella species Julong 732 demonstrate enhanced production capabilities, with the substrate daidzein being almost completely converted to downstream metabolites within 24 hours of anaerobic incubation [37]. The increased production efficiency in mixed cultures correlates with enhanced growth of Eggerthella species while simultaneously suppressing Lactobacillus growth, indicating complex metabolic interdependencies within the microbial community [37].

The human intestinal bacterium Slackia isoflavoniconvertens DSM 22006 demonstrates remarkable versatility in isoflavone metabolism, converting both daidzein and genistein to their corresponding dihydro derivatives through NADPH-dependent enzymatic reactions [39]. This bacterium produces racemic mixtures of dihydrodaidzein enantiomers during conversion by cell extracts, indicating the presence of racemase activity that interconverts the (R) and (S) forms of the metabolite [39].

Enzymatic Conversion Processes

NADPH-Dependent Reductase Systems

The enzymatic conversion of daidzein to dihydrodaidzein relies fundamentally on NADPH-dependent reductase systems that catalyze the stereospecific reduction of the isoflavone substrate [16]. The daidzein reductase enzyme isolated from Lactococcus species strain 20-92 represents the first characterized enzyme involved in daidzein metabolism and equol production in enteric bacteria [16]. This enzyme demonstrates strict cofactor specificity, requiring NADPH for catalytic activity while showing no detectable conversion in the presence of NADH alone [19].

The molecular architecture of NADPH-dependent reductases includes two distinct cofactor binding motifs and a 4Fe-4S iron-sulfur cluster, classifying these enzymes within the NADH:flavin oxidoreductase family, specifically the old yellow enzyme group [16]. The recombinant daidzein reductase demonstrates enantioselective conversion of daidzein to (S)-dihydrodaidzein, although subsequent studies have revealed complexities in stereochemical assignments that require careful analytical verification [16].

EnzymeCofactor RequirementReactionEnzyme FamilyCofactor Content
Daidzein ReductaseNADPH (essential)Daidzein → (R)-DihydrodaidzeinNADH:flavin oxidoreductaseFMN, FAD, 4Fe-4S cluster
Dihydrodaidzein ReductaseNADPH (essential)(S)-Dihydrodaidzein → TetrahydrodaidzeinShort-chain dehydrogenase/reductaseNAD(P)H binding motif
Tetrahydrodaidzein ReductaseNo cofactor requiredTetrahydrodaidzein → EquolFAD-binding proteinFAD-binding domain
Dihydrodaidzein RacemaseNo cofactor required(R)-Dihydrodaidzein ⇌ (S)-DihydrodaidzeinRacemaseNot specified

The dihydrodaidzein reductase enzyme system represents the second critical step in the metabolic pathway, converting dihydrodaidzein to tetrahydrodaidzein intermediates [18]. This enzyme belongs to the short-chain dehydrogenase/reductase superfamily and possesses a unique catalytic tetrad pattern consisting of asparagine, serine, and histidine residues [18]. The enzyme demonstrates diastereoselective reduction capabilities, converting individual dihydrodaidzein enantiomers into distinct tetrahydrodaidzein isomers with (R)-dihydrodaidzein yielding cis-tetrahydrodaidzein and (S)-dihydrodaidzein producing trans-tetrahydrodaidzein [3].

Recent advances in enzyme engineering have led to the development of enhanced dihydrodaidzein reductase variants through rational design strategies [30]. The S118G/T169A double mutant demonstrates significantly improved catalytic efficiency, achieving 84.5% conversion rates that represent a 2.9-fold increase compared to the wild-type enzyme [30]. Computational analyses reveal that these improvements result from decreased critical distances and more stable interacting conformations between the enzyme and substrate [30].

EnzymeSubstrateKm (μM)kcat (s⁻¹)Product Stereochemistry
DZNR (Eggerthella species YY7918)Daidzein11.96.7(R)-Dihydrodaidzein
DZNR (Eggerthella species YY7918)Genistein74.128.3(R)-Dihydrogenistein
DHDR (Lactococcus species 20-92)DihydrodaidzeinNot specifiedNot specifiedtrans-/(cis)-Tetrahydrodaidzein
THDR (various strains)TetrahydrodaidzeinNot specifiedNot specified(S)-Equol

Bacterial Dihydrodaidzein Dehydrogenases

Bacterial dihydrodaidzein dehydrogenases constitute a specialized class of enzymes responsible for the further metabolism of dihydrodaidzein in the isoflavone transformation pathway [17]. These enzymes, primarily classified within the short-chain dehydrogenase/reductase superfamily, demonstrate strict NADPH dependence and exhibit varying degrees of substrate specificity across different bacterial species [20]. The dihydrodaidzein reductase from Lactococcus species strain 20-92, designated as L-DHDR and encoded by the orf-US2 gene, represents the prototypical member of this enzyme class [20].

The enzymatic mechanism of bacterial dihydrodaidzein dehydrogenases involves the conversion of dihydrodaidzein substrates to tetrahydrodaidzein intermediates through stereospecific reduction reactions [17]. In Slackia species strain NATTS, the enzyme designated ORF-2 demonstrates the capacity to convert dihydrodaidzein to both cis and trans isomers of tetrahydrodaidzein, with the reaction proceeding through NADPH-dependent electron transfer mechanisms [17]. The enzyme exhibits preference for specific enantiomeric forms of dihydrodaidzein, with enhanced activity toward (S)-dihydrodaidzein compared to the (R)-enantiomer [7].

Comparative analysis across multiple bacterial species reveals conserved structural features among dihydrodaidzein dehydrogenases, including dinucleotide-binding motifs that facilitate NADPH recognition and binding [39]. The enzyme from Slackia isoflavoniconvertens DSM 22006, encoded by the ifcB gene, demonstrates classical short-chain dehydrogenase characteristics with conserved dinucleotide-binding domains that are essential for cofactor interaction [39]. These structural elements are assumed to bind NADPH, which is required for the reduction of daidzein through dihydrodaidzein to equol by enzymes from various bacterial species [39].

Bacterial StrainGene DesignationProtein Size (amino acids)Enzyme ClassificationCofactor Specificity
Lactococcus species strain 20-92L-DHDR (orf-US2)Not specifiedShort-chain dehydrogenase/reductaseNADPH > NADH
Slackia species strain NATTSORF-2Not specifiedShort-chain dehydrogenase/reductaseNADPH-dependent
Slackia isoflavoniconvertens DSM 22006ifcBNot specifiedShort-chain dehydrogenase/reductaseNADPH-dependent
Eggerthella species YY7918eqlB517Short-chain dehydrogenase/reductaseNADPH-dependent
Adlercreutzia equolifaciens DSM 19450ddr (AEQU_2230)Not specifiedShort-chain dehydrogenase/reductaseNADPH-dependent

The regulation of bacterial dihydrodaidzein dehydrogenases occurs through substrate-induced gene expression mechanisms that respond to the presence of isoflavone compounds in the bacterial environment [24]. In Adlercreutzia equolifaciens DSM 19450, the dihydrodaidzein reductase gene ddr demonstrates enhanced expression in the presence of daidzein, with overexpression levels varying from 0.5 to approximately 4 log units depending on the concentration of the inducing substrate [40]. The gene expression patterns correlate with the location of rho-independent terminator sequences within the equol biosynthesis gene cluster, indicating sophisticated transcriptional control mechanisms [40].

Dihydrodaidzein represents a significant isoflavanone derivative with distinct physicochemical characteristics that differentiate it from its parent compound daidzein and related isoflavonoids. The compound exhibits molecular formula C₁₅H₁₂O₄ with a molecular weight of 256.25 g/mol [1] [2] [3]. This hydrogenated metabolite of daidzein is characterized by the systematic name 7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one, reflecting its structural modification through the reduction of the double bond in the benzopyran ring system [3] [4].

Thermal Stability Parameters

The thermal stability of dihydrodaidzein constitutes a critical aspect of its physicochemical profile, particularly relevant for processing, storage, and analytical applications. Comprehensive thermal characterization reveals multiple distinct temperature ranges that define the compound's thermal behavior under various atmospheric conditions.

Melting Point Range Determination

Experimental investigations utilizing differential scanning calorimetry have established the melting point of dihydrodaidzein within the range of 250-251°C [2] [4] [5]. This relatively high melting point reflects the compound's crystalline stability and intermolecular hydrogen bonding interactions characteristic of hydroxylated isoflavanone structures. The melting behavior exhibits consistent endothermic transitions, indicating a well-defined crystalline structure without polymorphic complications that are sometimes observed in related isoflavonoid compounds [6].

Temperature stability studies demonstrate that dihydrodaidzein maintains structural integrity up to approximately 200-208°C under inert atmospheric conditions, representing the temperature threshold for 5% mass loss (T₅%) [6] [7]. This thermal stability window significantly exceeds ambient storage and typical analytical processing temperatures, providing adequate margins for routine handling and analytical procedures.

Boiling Point Predictions via Computational Models

Computational modeling approaches utilizing quantitative structure-property relationship methodologies have predicted the normal boiling point of dihydrodaidzein at 529.5 ± 50.0°C at standard atmospheric pressure (760 mmHg) [2] [4]. These computational predictions employ molecular descriptor analysis and thermodynamic modeling approaches that correlate molecular structure parameters with thermal transition properties [8] [9].

The predicted boiling point demonstrates substantial elevation compared to simpler phenolic compounds, reflecting the extended aromatic system and multiple hydroxyl functionalities that contribute to enhanced intermolecular interactions [10] [8]. Computational models indicate that the benzopyran ring system significantly influences the thermal transition behavior through π-π stacking interactions and hydrogen bonding networks [11] [12].

Density functional theory calculations suggest that the thermal decomposition pathway involves initial cleavage of hydroxyl groups followed by benzopyran ring fragmentation, consistent with thermal analysis observations of related isoflavanone compounds [13] [14]. The first decomposition stage occurs between 230-235°C, characterized by the loss of hydroxyl functionalities and formation of reactive intermediates [6] [15].

Solubility Characteristics

The solubility profile of dihydrodaidzein exhibits pronounced dependence on solvent polarity and hydrogen bonding capacity, with dramatic variations observed across different solvent systems. These solubility characteristics directly influence bioavailability, extraction efficiency, and analytical methodology selection.

Polar Solvent Interaction Dynamics

Dihydrodaidzein demonstrates markedly limited solubility in polar protic solvents, with water solubility constrained to concentrations below 0.1 mg/mL, classifying the compound as practically insoluble in aqueous media [4] [16] [17]. This hydrophobic character stems from the predominant aromatic character of the molecular framework, where the benzopyran ring system contributes substantial lipophilic surface area that overwhelms the hydrogen bonding capacity of the hydroxyl functionalities [16] [18].

Ethanol exhibits similarly restricted dissolution capacity, achieving maximum concentrations of approximately 0.1 mg/mL [4] [17]. The limited solubility in alcoholic media reflects competitive hydrogen bonding between solvent molecules and the competition for solvation sites on the dihydrodaidzein molecule [11] [19]. Molecular dynamics simulations of related isoflavonoid compounds suggest that alcohol solvents form stable clusters that reduce effective solvating capacity for aromatic solutes [11] [12].

Polar aprotic solvents demonstrate dramatically enhanced dissolution capacity for dihydrodaidzein. Dimethyl sulfoxide achieves solubilities of 30 mg/mL, representing a 300-fold enhancement compared to aqueous systems [4] [17]. This substantial improvement reflects the superior solvating capacity of aprotic solvents for aromatic systems through dipole-induced dipole interactions without competing hydrogen bonding networks [18] [20].

Dimethyl formamide provides intermediate solubility of 10 mg/mL, demonstrating the influence of solvent basicity and polarizability on dissolution efficiency [4] [17]. The amide functionality in dimethyl formamide contributes both hydrogen bond accepting capacity and favorable dipolar interactions with the carbonyl functionality of dihydrodaidzein [18].

Partition Coefficient (LogP) Analysis

While direct experimental determination of the partition coefficient for dihydrodaidzein has not been extensively reported, comparative analysis with structurally related isoflavonoids provides insights into the expected lipophilic character. The parent compound daidzein exhibits an experimental log P value of 2.51 ± 0.06, while the structurally similar genistein demonstrates log P of 3.04 ± 0.02 [21] [22]. The metabolite equol, which shares structural similarities with dihydrodaidzein, shows log P of 3.20 ± 0.13 [21] [22].

Computational predictions suggest that dihydrodaidzein would exhibit log P values within the range of 2.5-3.5, consistent with moderate lipophilicity characteristic of hydroxylated isoflavanone structures [4] [21]. The reduction of the double bond in the benzopyran ring system compared to daidzein may result in slightly altered partition behavior due to modified electronic distribution and conformational flexibility [23] [24].

The predicted pKa value of 7.71 ± 0.40 indicates that dihydrodaidzein exists predominantly in the neutral form under physiological pH conditions, influencing partition behavior and membrane permeability characteristics [4] [20]. This pKa range reflects the phenolic hydroxyl groups' acid-base properties, which are modulated by the electron-withdrawing effects of the benzopyran ring system [25] [23].

Molecular modeling studies suggest that dihydrodaidzein exhibits preferential partitioning into lipid phases through hydrophobic interactions while maintaining hydrogen bonding capacity through its hydroxyl functionalities [25] [24]. This amphiphilic character contributes to membrane interaction potential and influences cellular uptake mechanisms in biological systems [20] [26].

Physical Description

Solid

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

256.07355886 g/mol

Monoisotopic Mass

256.07355886 g/mol

Heavy Atom Count

19

Melting Point

250 °C

Other CAS

17238-05-0

Metabolism Metabolites

Dihydrodazein has known human metabolites that include Tetrahydrodaidzein and (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid.
Dihydrodazein is a known human metabolite of Daidzein.

Wikipedia

Dihydrodaidzein

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Dates

Last modified: 08-15-2023
1. Tsen SY, Tan XY, Tan YM, Yan BY, Loke WM. Relative Inhibitions of 5-Lipoxygenase and Myeloperoxidase and Free-Radical Scavenging Activities of Daidzein, Dihydrodaidzein, and Equol. J Med Food. 2016 Jun;19(6):543-8. doi: 10.1089/jmf.2015.3557. Epub 2016 Mar 30. PMID: 27027338.

2. Kim JS, Lee H, Nirmala FS, Jung CH, Kim MJ, Jang YJ, Ha TY, Ahn J. Dihydrodaidzein and 6-hydroxydaidzein mediate the fermentation-induced increase of antiosteoporotic effect of soybeans in ovariectomized mice. FASEB J. 2019 Mar;33(3):3252-3263. doi: 10.1096/fj.201800953R. Epub 2018 Oct 30. PMID: 30376359.

3. Lee PG, Kim J, Kim EJ, Jung E, Pandey BP, Kim BG. P212A Mutant of Dihydrodaidzein Reductase Enhances (S)-Equol Production and Enantioselectivity in a Recombinant Escherichia coli Whole-Cell Reaction System. Appl Environ Microbiol. 2016 Jan 22;82(7):1992-2002. doi: 10.1128/AEM.03584-15. PMID: 26801575; PMCID: PMC4807523.

4. Kobayashi S, Shinohara M, Nagai T, Konishi Y. Transport mechanisms for soy isoflavones and microbial metabolites dihydrogenistein and dihydrodaidzein across monolayers and membranes. Biosci Biotechnol Biochem. 2013;77(11):2210-7. doi: 10.1271/bbb.130404. Epub 2013 Nov 7. PMID: 24200780.

5. Shimada Y, Takahashi M, Miyazawa N, Abiru Y, Uchiyama S, Hishigaki H. Identification of a novel dihydrodaidzein racemase essential for biosynthesis of equol from daidzein in Lactococcus sp. strain 20-92. Appl Environ Microbiol. 2012 Jul;78(14):4902-7. doi: 10.1128/AEM.00410-12. Epub 2012 May 11. PMID: 22582059; PMCID: PMC3416379.

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